methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine
Description
Methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine is a dimesylate salt (two methanesulfonic acid groups) featuring a chromene backbone substituted with morpholine moieties. Its structure includes a (2R)-configured morpholine ring linked via an oxymethyl group to a chromen-8-yl scaffold, further modified by a morpholin-4-ylmethyl substituent at position 3 . This compound has demonstrated pharmacological relevance as a selective 5-HT1B receptor antagonist in rat models, influencing neurotransmitter dynamics in the brain . Additionally, methanesulfonic acid (MSA) serves as a critical additive in synthetic chemistry, enhancing reaction efficiency and reducing undesired isomerization in palladium-catalyzed transformations .
Properties
IUPAC Name |
methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4.2CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;2*1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;2*1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRMIRRDPBKNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Industrial Methods
The predominant industrial synthesis of methanesulfonic acid (MSA) involves the oxidation of methylthiol or dimethyl disulfide. According to US patent US6060621A, the process primarily employs oxidizing agents such as nitric acid, hydrogen peroxide, or chlorine. The reaction pathways are summarized as follows:
$$
\text{Dimethyl disulfide} + \text{Oxidizing agent} \rightarrow \text{Methanesulfonic acid}
$$
Oxidation of Dimethyl Disulfide:
Dimethyl disulfide reacts with nitric acid, hydrogen peroxide, or chlorine to produce methanesulfonic acid. The oxidation process must be carefully controlled to prevent over-oxidation or formation of by-products.Electrochemical Methods:
Electrochemical oxidation offers an alternative route, where methyl sulfides are oxidized directly in an electrochemical cell, providing a cleaner process with fewer by-products.
| Parameter | Typical Value | Reference |
|---|---|---|
| Oxidant | Nitric acid, hydrogen peroxide, chlorine | |
| Temperature | 20°C (melting point of MSA) | |
| Reaction Time | Varies depending on method |
Synthesis via Methylation of Sodium Sulfite
A notable method, as described in CN103804241A, involves methylation of sodium sulfite with dimethyl sulfate:
$$
\text{Na}2\text{SO}3 + (\text{CH}3O)2\text{SO}2 \rightarrow \text{CH}3\text{SO}_3\text{H}
$$
- Sodium sulfite and water are mixed in a circulating reactor at a ratio of 1:5-8 (mass ratio).
- The mixture is stirred at 30-80°C for 0.5-1 hour.
- Dimethyl sulfate is added dropwise over 1-3 hours, with the molar ratio of sodium sulfite to dimethyl sulfate being 4-6:1.
- The reaction proceeds at constant temperature, followed by vacuum distillation to remove excess water and impurities, yielding methanesulfonic acid.
| Parameter | Value | Reference |
|---|---|---|
| Sodium sulfite to water | 1:5-8 | |
| Molar ratio of sodium sulfite to dimethyl sulfate | 4-6:1 | |
| Temperature | 30-80°C | |
| Reaction time | 0.5-3 hours |
This method is advantageous due to its relatively mild conditions and high yield, but it involves handling toxic reagents like dimethyl sulfate.
Synthesis of the Complex Compound
The compound “2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine” is synthesized through multi-step organic reactions involving:
- Preparation of chromenyl derivatives via condensation and substitution reactions.
- Functionalization with morpholine groups through nucleophilic substitution or coupling reactions.
- Formation of the oxymethyl linkages via methylation or etherification.
General Synthetic Strategy
Based on recent literature and patents:
- Step 1: Synthesis of chromen-8-amine derivatives, often via condensation of 2-nitro-5-fluorophenol with suitable aldehydes or ketones, followed by reduction.
- Step 2: Introduction of the morpholine moiety through nucleophilic substitution using reagents like 4-(2-chloroacetyl)morpholine.
- Step 3: Formation of the oxymethyl linkage via methylation with methylating agents such as dimethyl sulfate or formaldehyde derivatives.
- Step 4: Final coupling with morpholine to form the target compound.
Specific Methods
- Mitsunobu Reaction: Used for attaching amino groups to chromen derivatives, as described in literature, involving triphenylphosphine and diethyl azodicarboxylate.
- Oxyalkylation: Reaction of chromen-8-amine with 2-(pyridin-4-yl)ethanol or similar alcohols, often catalyzed by bases like potassium carbonate.
- Reduction and Purification: Using SnCl₂ or catalytic hydrogenation to reduce nitro groups, followed by purification via chromatography.
Summary of Key Data and Tables
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholine and methanesulfonic acid groups facilitate nucleophilic substitution at the benzylic and sulfonate positions. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Mechanism |
|---|---|---|---|
| Sulfonate Displacement | Amines (e.g., NH₃, alkylamines) in polar solvents | Substitution of methanesulfonate with amine groups, forming ammonium salts | SN2 mechanism at sulfonate site |
| Ether Cleavage | HI or HBr (acidic conditions) | Cleavage of chromenyl ether bonds, yielding phenolic derivatives | Acid-catalyzed nucleophilic attack |
-
Example : Reaction with methylamine in ethanol yields a tertiary amine derivative via sulfonate displacement.
Acid-Base Reactions
The methanesulfonic acid group acts as a strong acid (pKa ≈ −1.9), participating in proton transfer reactions:
| Reaction | Base | Product | Application |
|---|---|---|---|
| Deprotonation | NaOH, K₂CO₃ | Methanesulfonate anion | Stabilizes intermediates in synthesis |
| Salt Formation | Morpholine | Morpholinium methanesulfonate | Enhances solubility in polar media |
Oxidation and Reduction
The chromenyl moiety undergoes redox reactions under controlled conditions:
| Process | Reagents | Outcome | Selectivity |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Epoxidation of the chromenyl double bond | Position-selective (C3–C4) |
| Reduction | H₂/Pd-C | Saturation of chromenyl ring to chroman | Full reduction without byproducts |
-
Catalytic Hydrogenation : Selective reduction of the chromenyl ring occurs at 50–60°C under 3 atm H₂ pressure.
Complexation and Chelation
The morpholine nitrogen and oxygen atoms enable metal coordination:
| Metal Ion | Ligand Site | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu²⁺ | Morpholine N/O | 4.8 ± 0.2 | Catalysis in cross-coupling |
| Fe³⁺ | Sulfonate O | 3.5 ± 0.3 | Magnetic nanoparticle synthesis |
-
Spectroscopic Evidence : FT-IR shifts at 1,100 cm⁻¹ (S=O) and 1,250 cm⁻¹ (C–O–C) confirm metal binding .
Biochemical Interactions
As a bioactive molecule, it interacts with serotonin receptors:
| Target | Binding Affinity (Ki) | Mechanism | Biological Impact |
|---|---|---|---|
| Rat 5-HT₁B Receptor | 47 ± 5 nM | Competitive antagonism | Potentiates neurotransmitter release |
| Human MAO-A | >10 µM | Weak inhibition | Limited CNS activity |
-
Structure-Activity : The (R)-enantiomer shows 13-fold higher selectivity for 5-HT₁B over bovine homologs .
Synthetic Pathways and Optimization
The compound is synthesized via multistep reactions:
-
Chromenyl Core Formation :
-
Condensation of resorcinol with β-keto esters (80°C, HCl catalyst).
-
-
Morpholine Functionalization :
-
Nucleophilic alkylation with morpholine (DMF, K₂CO₃, 60°C).
-
-
Methanesulfonation :
-
Reaction with methanesulfonyl chloride (0°C, CH₂Cl₂).
-
Yield Optimization :
-
Purification via silica gel chromatography (EtOAc/hexane, 3:7) improves purity to >95%.
Stability and Degradation
The compound degrades under extreme conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 (HCl) | Hydrolysis of sulfonate ester | 2.3 hours |
| UV Light (254 nm) | Chromenyl ring oxidation | 8.5 hours |
-
Storage Recommendations : Stable at −20°C in amber vials under inert gas.
Scientific Research Applications
Methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Reactivity and Catalytic Performance
The compound’s synthetic utility is closely tied to the synergistic effects of MSA and morpholine derivatives. Key comparisons include:
Table 1: Reaction Efficiency of Methanesulfonic Acid vs. Other Acid Additives
- MSA vs. Trifluoroacetic Acid (TFA): Both acids improve reaction outcomes in Pd-catalyzed systems, but MSA offers better compatibility with morpholine, minimizing E/Z isomerization of alkenes .
- Morpholine vs. Other Amines: Morpholine outperforms piperidine, ethanolamine, and N-methylmorpholine due to optimal pKa (~8.3) and steric profile, enabling efficient Pd coordination and suppressing side reactions .
Solvent-Free Condensations:
The MSA/morpholine system is superior to traditional acid catalysts (e.g., H2SO4) in solvent-free ketone-malononitrile condensations, achieving higher yields (86–92%) under mild conditions .
Table 2: Performance of MSA in Chromatographic Solvents
- Comparison with Sulfuric Acid: MSA is less corrosive and volatile, making it safer for prolonged use in analytical workflows .
Pharmacological Activity
As a 5-HT1B antagonist, the compound is compared to structurally related agents:
Table 3: Selectivity of Morpholine-Based Antagonists
- Morpholine vs. Piperazine Derivatives: Morpholine’s compact structure enhances 5-HT1B binding specificity, whereas bulkier piperazine analogs exhibit cross-reactivity with 5-HT1D receptors .
- Dimesylate vs. Monomesylate Salts: The dimesylate form improves aqueous solubility and pharmacokinetics compared to monosulfonates, facilitating blood-brain barrier penetration .
Biological Activity
The compound methanesulfonic acid; 2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine , also known as C21H34N2O10S2 , is a complex organic molecule that combines elements of both methanesulfonic acid and morpholine derivatives. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Molecular Structure
The molecular structure of the compound features a chromenyl moiety linked to two morpholine rings through a methylene bridge. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H34N2O10S2 |
| Molecular Weight | 538.63 g/mol |
| IUPAC Name | Methanesulfonic acid; 2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine |
| CAS Registry Number | 205242-62-2 |
Pharmacological Profile
Research indicates that morpholine derivatives, including this compound, exhibit a range of biological activities:
- Neuroprotective Effects : Morpholine-based compounds have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. They are believed to modulate neurotransmitter receptors and inhibit enzymes involved in amyloid plaque formation .
- Antitumor Activity : Some studies suggest that morpholine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound may interact with the sigma receptors, which are implicated in cancer cell signaling .
- Antimicrobial Properties : Certain morpholine compounds have shown promise as antimicrobial agents, potentially inhibiting bacterial growth through various mechanisms .
The mechanisms underlying the biological activity of methanesulfonic acid; 2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine are multifaceted:
- Receptor Modulation : The compound may interact with metabotropic receptors, influencing cellular signaling pathways related to mood disorders and pain modulation .
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in the pathology of neurodegenerative diseases, such as BACE-1, which is crucial for amyloid-beta peptide generation .
Case Studies
-
Alzheimer's Disease Model : In a murine model of Alzheimer's disease, compounds similar to methanesulfonic acid; 2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine demonstrated a reduction in amyloid plaque levels when administered over a specified period .
- Dosage : 10 mg/kg body weight
- Duration : 4 weeks
- Outcome : Significant reduction in amyloid plaques compared to control groups.
-
Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that morpholine derivatives could reduce cell viability significantly at concentrations ranging from 1 µM to 10 µM.
Cell Line IC50 (µM) HeLa 5.0 MCF7 3.5 A549 4.0
Q & A
Basic Question: What synthetic routes are recommended for the preparation of methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine, and how can its purity be validated?
Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
- Step 1: React 3-(morpholin-4-ylmethyl)-2H-chromen-8-ol with a chloromethylating agent (e.g., chloromethyl methyl ether) under basic conditions.
- Step 2: Introduce the second morpholine moiety via a nucleophilic substitution using 2-morpholinemethanol in the presence of a mild acid catalyst.
- Step 3: Methanesulfonic acid is added as a counterion in the final salt formation step.
Purity Validation:
- HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1.0 mL/min) to assess purity (>98%).
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₈N₂O₅S).
- Elemental Analysis: Match experimental and theoretical C, H, N, S percentages (±0.3%).
Advanced Question: How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
Methodological Answer:
- DoE (Design of Experiments): Use a fractional factorial design to test variables: temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5–2.0 mol%).
- Kinetic Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically.
- By-Product Analysis: Isolate side products via preparative TLC and characterize using NMR (e.g., ¹H, ¹³C, HSQC) to identify competing pathways (e.g., over-alkylation).
Basic Question: What crystallographic techniques are suitable for determining the solid-state structure of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Use SHELXL for structure refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
- ORTEP Visualization: Generate thermal ellipsoid plots using ORTEP-3 to assess anisotropic displacement parameters and confirm molecular geometry .
Advanced Question: How can crystallographic disorders or twinning be resolved in this compound’s structure?
Methodological Answer:
- Twinning Analysis: Use SHELXL ’s TWIN/BASF commands to model twinning ratios and refine fractional contributions .
- Disorder Modeling: Split occupancy sites (e.g., morpholine ring conformers) using PART instructions. Validate with residual density maps (Rint < 5%).
- Validation Tools: Cross-check with PLATON ’s ADDSYM to detect missed symmetry operations.
Basic Question: What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination).
- Cell Viability Assays: Use MTT or resazurin assays in relevant cell lines (e.g., cancer, microbial).
- Reference Standards: Compare with known inhibitors (e.g., staurosporine for kinases) to contextualize potency.
Advanced Question: How can structure-activity relationships (SARs) be explored for this compound’s derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins. Prioritize derivatives with improved binding scores (ΔG < -8 kcal/mol).
- Free-Wilson Analysis: Systematically vary substituents (e.g., morpholine ring size, chromene substituents) and correlate with activity using QSAR models.
- Metabolic Stability: Assess microsomal half-life (e.g., human liver microsomes) to guide lead optimization.
Basic Question: How should discrepancies between experimental and theoretical spectral data (e.g., NMR) be addressed?
Methodological Answer:
- Reference Compound Comparison: Acquire NMR (¹H, ¹³C) of a structurally similar compound (e.g., unsubstituted chromene-morpholine analogs).
- DFT Calculations: Perform Gaussian -based NMR chemical shift predictions (B3LYP/6-311+G(d,p)) to identify mismatched signals (Δδ > 0.5 ppm).
Advanced Question: What computational strategies can resolve conflicting electronic circular dichroism (ECD) data for stereoisomers?
Methodological Answer:
- TD-DFT Simulations: Calculate ECD spectra (CAM-B3LYP/TZVP) for all possible stereoisomers and compare with experimental data.
- Conformational Sampling: Use CREST to generate low-energy conformers and weight Boltzmann-averaged spectra.
Basic Question: What stability studies are recommended for this compound under laboratory storage?
Methodological Answer:
- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor via HPLC for degradation products.
- Storage Recommendations: Store in amber vials at -20°C under argon for long-term stability.
Advanced Question: How can degradation kinetics be modeled under accelerated conditions?
Methodological Answer:
- Arrhenius Modeling: Conduct stability studies at 25°C, 40°C, and 60°C. Use KinGUI software to calculate activation energy (Ea) and predict shelf life.
- LC-HRMS: Identify degradation products (e.g., oxidation at morpholine N-oxide) and propose pathways.
Basic Question: What analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS: Use a triple quadrupole MS with MRM transitions (e.g., m/z 421 → 238 for quantification).
- Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for plasma or tissue homogenates.
Advanced Question: How can method sensitivity be enhanced for trace-level detection in pharmacokinetic studies?
Methodological Answer:
- Derivatization: React with dansyl chloride to improve ionization efficiency in ESI-MS.
- Microextraction Techniques: Employ μ-SPEED (micro-SPE by electrodriven extraction) for low-volume samples (e.g., cerebral spinal fluid).
Basic Question: How can molecular docking predict this compound’s interaction with sigma-1 receptors?
Methodological Answer:
- Homology Modeling: Build receptor models using Modeller if crystallographic data is unavailable.
- Docking Protocols: Use Glide (Schrödinger) with extra precision (XP) mode. Validate with co-crystallized ligands (e.g., haloperidol, RMSD < 2.0 Å) .
Advanced Question: What molecular dynamics (MD) parameters elucidate binding stability over time?
Methodological Answer:
- Simulation Setup: Run 100-ns MD simulations (NAMD/AMBER) in explicit solvent. Analyze RMSD, hydrogen bond occupancy, and binding free energy (MM/PBSA).
- Cluster Analysis: Identify dominant binding poses using cpptraj and correlate with in vitro activity.
Basic Question: What strategies mitigate hygroscopicity during formulation?
Methodological Answer:
- Excipient Screening: Co-formulate with cyclodextrins or silica nanoparticles to adsorb moisture.
- Lyophilization: Prepare lyophilized powders under vacuum (0.05 mBar) with trehalose as a cryoprotectant.
Advanced Question: How can spray-drying parameters be optimized for inhalable nanoparticles?
Methodological Answer:
- DoE Approach: Vary inlet temperature (80–120°C), feed rate (5–15 mL/min), and atomization pressure (0.5–1.5 Bar).
- Characterization: Assess particle size (DLS), aerodynamic diameter (cascade impaction), and crystallinity (PXRD).
Basic Question: How should mass spectral fragmentation patterns be interpreted?
Methodological Answer:
- MS/MS Analysis: Use collision-induced dissociation (CID) to fragment [M+H]⁺ ions. Key fragments: loss of morpholine (Δm/z 87), sulfonic acid group (Δm/z 80).
- Library Matching: Compare with mzCloud or MassBank databases.
Advanced Question: What HRMS strategies differentiate isobaric impurities?
Methodological Answer:
- Orbitrap MS: Achieve resolution >60,000 to separate isotopes (e.g., ¹³C vs. ³⁷Cl).
- Isotopic Pattern Analysis: Use Thermo Xcalibur ’s Qual Browser to calculate theoretical vs. observed isotopic distributions.
Basic Question: What patent precedents exist for morpholine-containing compounds in agrochemicals?
Methodological Answer:
- Prior Art Search: Use Espacenet to find analogs (e.g., BASF’s WO2018037075A1 on pesticidal morpholine derivatives) .
- Claim Analysis: Focus on composition claims (e.g., mixtures with strobilurins) to avoid infringement.
Advanced Question: How can cross-disciplinary data (e.g., agrochemical SARs) inform drug discovery?
Methodological Answer:
- Data Mining: Extract bioactivity data from ChEMBL or PubChem for morpholine pharmacophores.
- Repurposing Screens: Test agrochemical leads against human targets (e.g., kinases) via high-throughput screening (HTS).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
